molecular formula C13H12N2O3S B1301917 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid CAS No. 303093-13-2

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Cat. No. B1301917
M. Wt: 276.31 g/mol
InChI Key: CFQNVNIGKFVADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been explored in various studies. For instance, the reduction and nitration of benzil followed by condensation with carbonyl compounds and cycloaddition with mercaptoacetic acid or 2-mercaptopropionic acid led to the formation of 4-oxothiazolidin-3-yl bibenzyls with antifungal properties . Similarly, the reaction of L-valine, arenealdehydes, mercaptoacetic acid, and DIPEA produced 2-aryl-3-benzyl-1,3-thiazolidin-4-ones, with the structure confirmed by NMR and X-ray crystallography . Microwave irradiation has been shown to be an efficient method for synthesizing 1,3-thiazolidin-4-ones from benzylidene-anilines and mercaptoacetic acid, offering higher yields compared to conventional heating .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been characterized using various spectroscopic techniques. For example, the absolute configuration of diastereomers of thiazolidinone derivatives was assigned based on distinct NMR spectral features . X-ray crystallography confirmed the structure of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones . The planarity of the 5-benzylidene-thiazolidine moiety and its inclination relative to the 4-aminobenzoic acid fragment was described in another study, with the crystal structure revealing layers of benzoic acid molecules held together by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Thiazolidinone compounds participate in various chemical reactions. For instance, they can undergo cycloaddition reactions to form spiro compounds, react with hydrazine hydrate to afford hydrazono compounds, and engage in condensation reactions with aromatic aldehydes to yield Schiff's bases . Additionally, thiazolidinone derivatives have been used as reagents for the spectrophotometric determination of palladium, forming complexes under optimal conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are closely related to their biological activities. Some derivatives have shown potent inhibitory activities against protein kinase CK2, with modifications to the benzoic acid moiety maintaining or enhancing these activities . Others have been investigated as inhibitors of carbonic anhydrase isoforms and evaluated for their anticancer activity against various cell lines, with certain compounds inducing apoptotic pathways . The antimicrobial and analgesic activities of thiazolidinone derivatives have also been screened, with the synthesis protocol involving key intermediates and reactions with thioacetic acid .

Scientific Research Applications

Synthesis and Fungicidal Activity

  • Siddiqui et al. (2003) reported the synthesis of novel thiazolidinone derivatives, which displayed significant fungicidal activities against Fusarium oxysporium and Penicillium citrinum, comparable to commercial fungicides like Dithane M-45 (Siddiqui et al., 2003).

Antibacterial Applications

  • Dabholkar and Tripathi (2011) synthesized a derivative of 4-thioureidobenzoic acid that showed promising antibacterial activity against Gram-negative and Gram-positive bacteria (Dabholkar & Tripathi, 2011).

Biological Activity in Pharmaceutical Research

  • Patel and Patel (2010) developed compounds for potential antibacterial and antifungal applications (Patel & Patel, 2010).
  • Kaur et al. (2012) synthesized compounds for antipsychotic and anticonvulsant activities (Kaur et al., 2012).

Optical Properties

  • El-Ghamaz et al. (2018) explored the linear and nonlinear optical properties of thiazolidinone derivatives, indicating potential in materials science (El-Ghamaz et al., 2018).

Antifibrotic and Anticancer Activities

  • Kaminskyy et al. (2016) described the synthesis of amino(imino)thiazolidinone derivatives with notable antifibrotic and anticancer activities (Kaminskyy et al., 2016).
  • Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones, identifying compounds with activity against various cancer cell lines (Havrylyuk et al., 2010).

Antimicrobial Evaluation

  • Deep et al. (2014) synthesized 4-thiazolidinone derivatives and evaluated their significant antimicrobial activity against various bacterial and fungal strains (Deep et al., 2014).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications of the compound.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

4-[(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-7-15-11(16)8-19-13(15)14-10-5-3-9(4-6-10)12(17)18/h2-6H,1,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQNVNIGKFVADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362002
Record name 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

CAS RN

303093-13-2
Record name 4-(3-Allyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-ALLYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)AMINO)BENZOIC ACID
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